
1-萘酰胺
描述
1-Naphthamide is a heterocyclic organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is an important building block for the synthesis of many other organic compounds. 1-Naphthamide is a versatile compound that has a wide range of applications in laboratory experiments and scientific research.
科学研究应用
手性分离
1-萘酰胺已被用于手性分离领域 {svg_1}。手性分离是一个重要的研究领域,因为手性对高价值材料(如药物、农药和光学材料)的开发具有重要影响 {svg_2}。
阻转异构体研究
1-萘酰胺已被用于阻转异构体研究 {svg_3}。阻转异构体是一种立体异构体,其中绕单个键的旋转受到限制。该性质在研究具有相同分子式但空间排列不同的分子时很重要,从而导致不同的物理和化学性质 {svg_4}。
单胺氧化酶抑制剂
1-萘酰胺衍生物已被开发和评估其对单胺氧化酶 (MAO) 的抑制活性 {svg_5}。MAO 是一种酶,在人体中单胺的代谢中起着至关重要的作用。MAO 抑制剂可用于治疗各种神经系统和精神疾病 {svg_6}。
胆碱酯酶抑制剂
一些 1-萘酰胺衍生物已显示出对胆碱酯酶的抑制活性 {svg_7}。胆碱酯酶是一种分解乙酰胆碱(一种重要的神经递质)的酶。这种酶的抑制剂用于治疗阿尔茨海默病和重症肌无力等疾病 {svg_8}。
未来方向
While specific future directions for 1-Naphthamide were not found in the search results, there is ongoing research into the development of more powerful fluorescent chemosensors using 1,8-naphthalimide and its derivatives . This suggests potential future applications for 1-Naphthamide in similar areas.
作用机制
Target of Action
1-Naphthamide primarily targets Monoamine Oxidase (MAO) and Cholinesterase (ChE) enzymes . These enzymes play a crucial role in the regulation of neurotransmitters in the nervous system. MAO is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin, while ChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
1-Naphthamide interacts with its targets by inhibiting their activity. It exhibits potent, reversible, and competitive inhibitory action over human MAO . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate. This results in an increase in the levels of monoamine neurotransmitters in the brain.
Biochemical Pathways
The inhibition of MAO and ChE enzymes by 1-Naphthamide affects the biochemical pathways related to the metabolism of neurotransmitters. By inhibiting MAO, 1-Naphthamide prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This can have downstream effects on mood regulation and other neurological functions .
Result of Action
The molecular and cellular effects of 1-Naphthamide’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAO, 1-Naphthamide can increase the levels of monoamine neurotransmitters, potentially leading to changes in mood and other neurological effects .
生化分析
Biochemical Properties
1-Naphthamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. 1-Naphthamide derivatives have been shown to inhibit the activity of monoamine oxidase, making them potential candidates for the treatment of neurological disorders . Additionally, 1-Naphthamide interacts with cholinesterase enzymes, although the inhibitory activity is generally weaker compared to its effect on monoamine oxidase .
Cellular Effects
1-Naphthamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-Naphthamide derivatives can affect the expression of genes involved in neurotransmitter metabolism and signaling . This compound also impacts cellular metabolism by inhibiting enzymes such as monoamine oxidase, leading to altered levels of neurotransmitters and other metabolites . Furthermore, 1-Naphthamide has been investigated for its potential anticancer properties, with some derivatives showing cytotoxic effects on cancer cells .
Molecular Mechanism
The molecular mechanism of 1-Naphthamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. 1-Naphthamide derivatives act as competitive and reversible inhibitors of monoamine oxidase, binding to the active site of the enzyme and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and dopamine, which can have therapeutic effects in neurological disorders . Additionally, 1-Naphthamide derivatives may interact with other proteins and enzymes, contributing to their overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthamide can change over time due to factors such as stability and degradation. Studies have shown that 1-Naphthamide and its derivatives exhibit good stability under physiological conditions, making them suitable for long-term studies . The degradation of 1-Naphthamide can occur under certain conditions, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some derivatives showing sustained inhibitory activity on monoamine oxidase and other enzymes .
Dosage Effects in Animal Models
The effects of 1-Naphthamide vary with different dosages in animal models. At lower doses, 1-Naphthamide derivatives have been shown to effectively inhibit monoamine oxidase without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . The threshold for these toxic effects varies depending on the specific derivative and the animal model used . It is important to carefully determine the appropriate dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-Naphthamide is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase, which plays a key role in the breakdown of monoamines . By inhibiting this enzyme, 1-Naphthamide can alter the metabolic flux of neurotransmitters, leading to changes in their levels and activity . Additionally, 1-Naphthamide may interact with other enzymes and cofactors involved in metabolic processes, further influencing its biochemical effects .
Transport and Distribution
The transport and distribution of 1-Naphthamide within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Studies have shown that 1-Naphthamide can be transported across cell membranes and distributed to different cellular compartments . The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can affect the overall distribution and accumulation of 1-Naphthamide, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of 1-Naphthamide is an important factor in determining its activity and function. 1-Naphthamide and its derivatives have been shown to localize to specific cellular compartments, such as the mitochondria and the nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 1-Naphthamide can influence its interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHJJUOPOWPRBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176960 | |
| Record name | 1-Naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2243-81-4 | |
| Record name | 1-Naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Naphthalenecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2243-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-naphthamide?
A1: The molecular formula of 1-naphthamide is C11H9NO, and its molecular weight is 171.20 g/mol.
Q2: What spectroscopic data are available to characterize 1-naphthamides?
A2: 1-Naphthamides can be characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: Provides information about functional groups, especially the carbonyl stretching of the amide group. []* Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of 1-naphthamides, including the presence of atropisomers. Both 1H NMR and 13C NMR are valuable tools. [, , ] * X-ray crystallography: Can reveal the three-dimensional structure of 1-naphthamides in the solid state, providing information about bond lengths, angles, and conformations. [, ]
Q3: What is atropisomerism, and why is it relevant to 1-naphthamides?
A3: Atropisomerism refers to stereoisomerism arising from restricted rotation around a single bond. 1-Naphthamides substituted at the 2- or 8- position often display atropisomerism due to hindered rotation about the Ar-CO bond, resulting in distinct enantiomers or diastereomers. [, , , , , ]
Q4: How does the presence of atropisomers affect the properties and applications of 1-naphthamides?
A4: Atropisomeric 1-naphthamides can exhibit different chemical and biological activities. For instance, in asymmetric catalysis, the use of enantiopure atropisomeric 1-naphthamide-derived ligands can lead to the formation of enantioenriched products. [, ]
Q5: Can the interconversion between atropisomers of 1-naphthamides be controlled?
A5: Yes, factors such as temperature, solvent, and substituents on the naphthalene ring and the amide nitrogen can influence the rotation barrier and thus the rate of interconversion between atropisomers. [, , ]
Q6: How does the presence of the amide group influence the reactivity of 1-naphthamides?
A6: The amide group can act as a directing group in electrophilic aromatic substitution reactions, directing the incoming electrophile to the ortho position. The amide can also be deprotonated to generate an enolate, which can undergo alkylation reactions. [, , , ]
Q7: What synthetic strategies are available for the preparation of 1-naphthamides?
A7: Common methods include:* Reaction of 1-naphthoic acid or its derivatives with amines: This is a classical amide bond formation reaction. [, ]* Photocyclodehydrochlorination of 2-chloro-N-aryl-1-naphthamides: This method provides access to aza[n]phenacenes. []
Q8: Can 1-naphthamides be used as ligands in metal-catalyzed reactions?
A8: Yes, atropisomeric 1-naphthamides, particularly those bearing phosphine substituents, have found applications as chiral ligands in asymmetric catalysis, for example, in the asymmetric allylic alkylation reaction. [, ]
Q9: Have there been studies exploring the use of 1-naphthamides in solid-phase synthesis?
A9: Yes, researchers have investigated the use of atropisomeric 1-naphthamides as chiral auxiliaries or linkers in solid-phase synthesis. This approach allows for the preparation of enantioenriched compounds on a solid support. []
Q10: How has computational chemistry been employed to study 1-naphthamides?
A10: Computational methods like density functional theory (DFT) calculations and molecular mechanics have been used to:* Investigate the conformational preferences and rotational barriers of atropisomeric 1-naphthamides. [, ]* Rationalize the stereoselectivity observed in reactions involving 1-naphthamides. [, ]
Q11: What insights have SAR studies provided about the biological activity of 1-naphthamides?
A11: While the provided research focuses more on synthetic aspects, SAR studies are crucial for medicinal chemistry applications. They can reveal how modifications to the 1-naphthamide scaffold, such as the nature and position of substituents, affect biological activity, potency, and selectivity. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

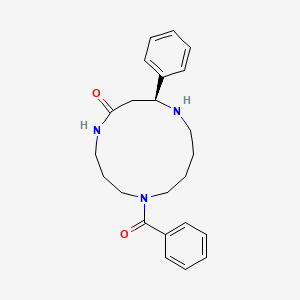
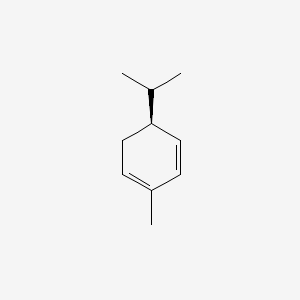
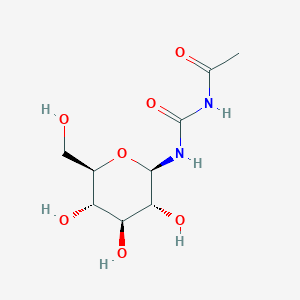
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)


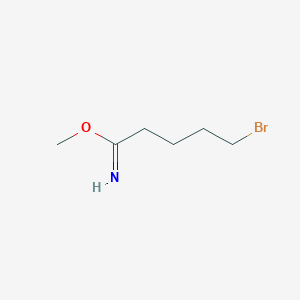


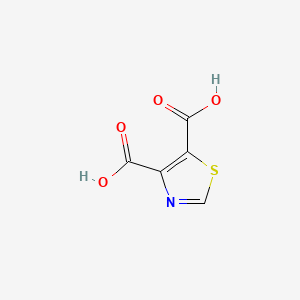
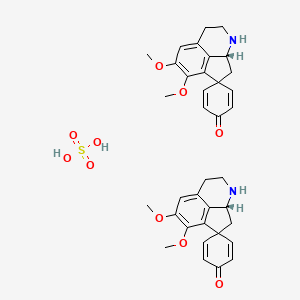
![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)